molecular formula C17H24N2O4S B5417176 N-allyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide

N-allyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide

Cat. No. B5417176
M. Wt: 352.5 g/mol
InChI Key: YGAKLZFDZTVEJZ-UHFFFAOYSA-N
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Description

The compound “N-allyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide” is a complex organic molecule. It contains an allyl group (a common functional group in organic chemistry consisting of a methylene bridge (-CH2-) attached to a vinyl group (-CH=CH2)), a methoxy group (an ether functional group consisting of two carbon atoms linked by an oxygen atom), a pyrrolidinyl group (a five-membered ring with one nitrogen atom and four carbon atoms), and a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the allyl group could introduce some degree of unsaturation, and the pyrrolidinyl group would add a cyclic structure. The phenyl group is planar due to the sp2 hybridization of its carbon atoms .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. The allyl group might participate in reactions such as the allylic halogenation or oxidation. The amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing its properties could include its degree of unsaturation, the presence of polar groups, and the size and shape of the molecule .

Mechanism of Action

Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action. If it’s biologically active, its mechanism could involve interactions with proteins or other biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could involve further studies to elucidate its physical and chemical properties, synthesis methods, and potential biological activity. If it shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-3-10-18-17(20)9-6-14-13-15(7-8-16(14)23-2)24(21,22)19-11-4-5-12-19/h3,7-8,13H,1,4-6,9-12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAKLZFDZTVEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)CCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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